1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

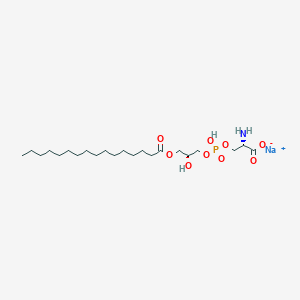

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and a phospho-l-serine group at the sn-3 position. This compound is known for its involvement in various cellular processes, including signal transduction and membrane dynamics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting monoacylglycerol with l-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cellular signaling and inflammation.

Reduction: Reduction reactions can convert oxidized forms back to their native state.

Substitution: This compound can participate in substitution reactions where the phospho-l-serine group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with various functional groups. These products have distinct biological activities and can be used in different research applications .

科学的研究の応用

Chemistry

- Model Compound for Membrane Studies : This compound is extensively used as a model to study lipid bilayers and membrane dynamics. It helps researchers understand the physical properties of membranes, such as fluidity and permeability.

- Chemical Reactions : It participates in various chemical reactions including oxidation, reduction, and substitution, which are essential for developing new biochemical assays and therapeutic agents .

Biology

- Cell Signaling : 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is critical for studying cell signaling pathways. Its incorporation into cellular membranes modulates the activity of membrane-bound receptors and ion channels, affecting cellular responses to external stimuli .

- Supported Lipid Bilayers : Research has shown its utility in forming supported lipid bilayers on polyelectrolyte multilayer films, which are important for studying protein-membrane interactions and membrane protein functionality .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases. Its role in modulating inflammatory responses makes it a candidate for drug development .

- Neuroprotective Effects : Studies suggest that derivatives of this compound may have neuroprotective effects, particularly in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Research indicates that L-serine, a component of this phospholipid, can inhibit microglial activation and reduce inflammatory cytokines .

Industry

- Drug Delivery Systems : this compound is used in formulating liposomes and other drug delivery systems. Its ability to encapsulate drugs while maintaining stability makes it valuable in pharmaceutical applications .

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Model for lipid bilayers | Essential for understanding membrane dynamics |

| Biology | Cell signaling studies | Modulates receptor activity |

| Medicine | Investigated for anti-inflammatory properties | Potential therapeutic agent in cardiovascular diseases |

| Industry | Liposome formulation | Enhances drug delivery systems |

Case Studies

- Supported Lipid Bilayers Formation : A study demonstrated the formation of supported lipid bilayers using this compound on polyelectrolyte films, allowing detailed examination of protein interactions with membranes under various conditions .

- Neuroprotective Effects in ALS Models : Research indicated that L-serine supplementation improved outcomes in ALS models by reducing inflammation and promoting neuronal health. This highlights the potential of phospholipid derivatives in neurodegenerative disease therapies .

- Drug Delivery Efficacy : A study explored the use of liposomes containing this phospholipid to enhance the delivery of chemotherapeutic agents, showing improved bioavailability and reduced side effects compared to traditional delivery methods .

作用機序

The mechanism of action of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and thereby affecting cellular signaling pathways. The molecular targets include membrane-bound receptors and ion channels, which are crucial for maintaining cellular homeostasis .

類似化合物との比較

Similar Compounds

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-l-serine sodium salt

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine sodium salt

- 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phospho-l-serine sodium salt

Uniqueness

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is unique due to its specific fatty acid composition and its role in cellular signaling. Compared to other similar compounds, it has distinct biophysical properties that make it suitable for specific research applications, such as studying membrane dynamics and protein-lipid interactions .

生物活性

Overview

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt (POPS) is an anionic phospholipid that plays a critical role in cellular functions and membrane dynamics. Its structure consists of a glycerol backbone with palmitic acid esterified at the sn-1 position and a phospho-l-serine group at the sn-3 position. This compound is pivotal in various biological processes, including signal transduction, membrane integrity, and cellular communication.

- Molecular Formula : C₂₂H₄₃NNaO₉P

- Molecular Weight : 519.54 g/mol

- CAS Number : 143077-66-1

This compound integrates into cellular membranes, influencing their fluidity and curvature. It interacts with membrane proteins and enzymes, modulating signaling pathways crucial for maintaining cellular homeostasis. The primary molecular targets include:

- Membrane-bound receptors

- Ion channels

- Signaling proteins involved in various pathways such as MAPK/ERK and PI3K/Akt/mTOR .

Signal Transduction

POPS is essential for various signaling pathways, particularly those involving apoptosis and inflammation. It has been shown to facilitate the activation of specific G-protein coupled receptors (GPCRs) which are vital for transmitting signals from the extracellular environment to the cell's interior .

Membrane Dynamics

The incorporation of POPS into lipid bilayers alters membrane properties, affecting processes like vesicle fusion and protein sorting. This property is particularly significant in studies related to liposome formulation for drug delivery systems .

Neurobiology

In neuronal signaling, POPS influences neurotransmitter release and synaptic plasticity. Its presence in synaptic membranes is crucial for maintaining proper neuronal function and communication .

Research Findings

Recent studies have highlighted the diverse roles of POPS in biological systems:

- Cellular Signaling : Research indicates that POPS promotes the activation of apoptotic pathways in response to cellular stress, thereby playing a role in programmed cell death .

- Inflammation : POPS has been implicated in modulating inflammatory responses by affecting cytokine release from immune cells, suggesting its potential therapeutic applications in inflammatory diseases .

- Drug Delivery : The unique properties of POPS make it an excellent candidate for formulating liposomes used in targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .

Study 1: Role in Apoptosis

A study published in Biochemical and Biophysical Research Communications demonstrated that POPS enhances the sensitivity of cancer cells to chemotherapeutic agents by promoting apoptosis through mitochondrial pathways .

Study 2: Neuroprotective Effects

Research published in Neuroscience Letters indicated that POPS supplementation could protect neurons from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease therapies .

Comparative Analysis

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Anionic phospholipid | Signal transduction, apoptosis |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-l-serine sodium salt | Mixed fatty acid composition | Membrane dynamics, drug delivery |

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine sodium salt | Saturated fatty acids | Cell signaling modulation |

特性

IUPAC Name |

sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVYLWFGOUZBHG-FDOHDBATSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NNaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。